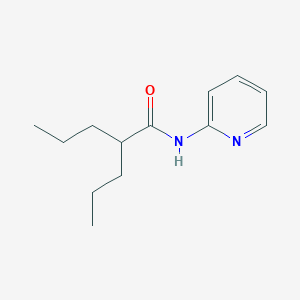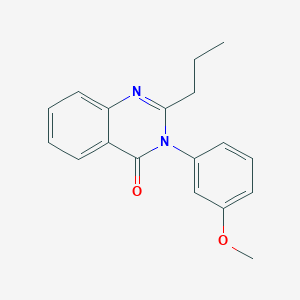
2-propyl-N-(2-pyridinyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-N-(2-pyridinyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance in athletes. However, it is important to note that the use of this compound as a drug is illegal and poses significant health risks. In
Wirkmechanismus
The mechanism of action of 2-propyl-N-(2-pyridinyl)pentanamide is complex and not fully understood. However, it is believed that this compound works by activating the PPARδ receptor, which in turn stimulates the expression of genes involved in lipid metabolism and energy expenditure. This results in an increase in fat burning and a decrease in fat storage, leading to improved endurance and athletic performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyl-N-(2-pyridinyl)pentanamide are well documented. Studies have shown that this compound can improve endurance and athletic performance by increasing the expression of genes involved in lipid metabolism and energy expenditure. It has also been shown to increase the levels of HDL cholesterol, which is known as the "good" cholesterol, and decrease the levels of LDL cholesterol, which is known as the "bad" cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-propyl-N-(2-pyridinyl)pentanamide in lab experiments has several advantages and limitations. One of the main advantages is that it can be used to study the role of PPARδ receptor activation in metabolic disorders such as obesity and diabetes. However, it is important to note that the use of this compound in lab experiments is limited by its potential as a performance-enhancing drug and the associated health risks.
Zukünftige Richtungen
There are several future directions for research on 2-propyl-N-(2-pyridinyl)pentanamide. One of the most promising areas of research is in the development of new drugs that target the PPARδ receptor for the treatment of metabolic disorders. Another area of research is in the development of new performance-enhancing drugs that do not pose significant health risks. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 2-propyl-N-(2-pyridinyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance in athletes. However, it is important to note that the use of this compound as a drug is illegal and poses significant health risks. The scientific research application of this compound is focused on its potential use in treating metabolic disorders such as obesity and diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-propyl-N-(2-pyridinyl)pentanamide is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of a pyridine derivative with a propyl derivative to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-propyl-N-(2-pyridinyl)pentanamide has been extensively studied for its potential use in treating various medical conditions. One of the most promising applications of this compound is in the treatment of metabolic disorders such as obesity and diabetes. Studies have shown that this compound can activate the PPARδ receptor, which plays a key role in regulating lipid metabolism and insulin sensitivity.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-propyl-N-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-7-11(8-4-2)13(16)15-12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
JLWNYGLHHBWRCT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=N1 |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)




![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)

![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)